molecular formula C26H22O8 B2939668 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate CAS No. 859137-99-8

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Cat. No.: B2939668
CAS No.: 859137-99-8
M. Wt: 462.454
InChI Key: DHECMQLVECLGLG-FBHDLOMBSA-N
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Description

The compound "(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate" features a benzofuran core substituted with a 3-oxo group and a 3,4,5-trimethoxybenzylidene moiety at the 2-position. The 6-position is esterified with a 3-methoxybenzoate group, contributing to its structural complexity. These analogs share the benzofuran backbone and benzylidene substituent but differ in ester functionality, influencing molecular weight, polarity, and intermolecular interactions .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-17-7-5-6-16(13-17)26(28)33-18-8-9-19-20(14-18)34-21(24(19)27)10-15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECMQLVECLGLG-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This compound features a benzofuran core and multiple methoxy substituents, which may influence its biological activity. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Structural Characteristics

The compound's structure can be represented as follows:

Component Description
Core Structure Benzofuran with a ketone group
Substituents 3,4,5-trimethoxybenzylidene and 3-methoxybenzoate groups
Molecular Formula C26H22O7
Molecular Weight 446.4487 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with cellular receptors, modifying their activity and influencing signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Biological Activity Studies

Recent studies have investigated the biological activities associated with this compound and similar derivatives:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Chalcones : A class of compounds related to benzofuran structures has shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The trimethoxybenzylidene moiety is known for its anti-inflammatory properties. Studies suggest that compounds containing methoxy groups can reduce inflammation markers in vitro and in vivo .

Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of functional groups like sulfonate enhances solubility and bioavailability, potentially increasing their effectiveness against bacteria and fungi .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranLacks methoxy groupsReduced reactivity and activity
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuranFewer methoxy groupsAltered chemical properties
5-MethoxyflavoneContains methoxy groupsNotable antioxidant activity

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Cytotoxicity Tests : Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines .
  • Inflammation Models : Animal models have demonstrated that compounds with similar structures can significantly reduce inflammation in conditions like arthritis .

Comparison with Similar Compounds

Key Observations:

The methanesulfonate analog (Ev7) exhibits higher polarity due to the sulfonate group, likely improving aqueous solubility . The ethyl butanoate derivative (Ev3) has a smaller ester, reducing molecular weight and possibly volatility .

Benzylidene Substituent Position :

  • The 2,4,5-trimethoxybenzylidene isomer (Ev7) differs from the 3,4,5-trimethoxy configuration in the target compound. This positional variation may alter electronic distribution and steric hindrance, affecting binding affinity in biological systems .

Crystallographic and Conformational Insights

  • Ethyl Butanoate Analog (Ev3): X-ray diffraction revealed a triclinic crystal system with distinct unit cell parameters. The molecular conformation shows intramolecular hydrogen bonds between the oxo group and adjacent methoxy moieties, stabilizing the Z-configuration .
  • Software Tools: Structures of these compounds are often resolved using programs like SHELX (for refinement) and SIR97 (for direct methods), as noted in Ev2 and Ev4. These tools enable precise determination of stereochemistry and intermolecular interactions .

Q & A

Q. What computational approaches predict binding affinity to tubulin or topoisomerase II?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 1SA0 for tubulin). Validate via MD simulations (GROMACS, 100 ns) to assess binding stability. Correlate with experimental SPR data (KD < 1 µM for high affinity) .

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